2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide
Description
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a heterocyclic compound featuring a benzotriazinone core linked to a thiazole moiety via a propanamide bridge. The benzotriazinone group (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a pharmacophoric motif known for its role in enzyme inhibition and metal-binding properties, while the thiazole ring (1,3-thiazol-2-yl) contributes to bioactivity through hydrogen bonding and π-π interactions. Its synthesis likely involves coupling reactions between benzotriazinone derivatives and thiazole-containing precursors under optimized solvent conditions .
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c1-8(11(19)15-13-14-6-7-21-13)18-12(20)9-4-2-3-5-10(9)16-17-18/h2-8H,1H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMRWWVHCUYLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine with nitrous acid.
Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the benzotriazine and thiazole moieties through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzotriazine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazole/benzotriazine compounds.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide exhibit promising antibacterial properties. For instance:
- Targeting Bacterial Enzymes : The compound has been studied for its ability to inhibit bacterial peptide deformylase (PDF), an enzyme crucial for bacterial survival and virulence. Studies have shown that derivatives can effectively combat Staphylococcus aureus infections by disrupting biofilm formation on medical devices .
| Compound | Activity | Target |
|---|---|---|
| This compound | Antibacterial | PDF in S. aureus |
| 8bE (Derivative) | Biofilm Inhibition | Medical Devices |
Antifungal Properties
The compound's structural characteristics suggest potential antifungal activity. Similar benzothiazine derivatives have demonstrated effectiveness against various fungal strains by disrupting cell wall synthesis or inhibiting critical metabolic pathways .
Anticancer Research
The benzotriazine scaffold is known for its anticancer properties:
- Mechanism of Action : Compounds with this scaffold may induce apoptosis in cancer cells through various mechanisms including DNA intercalation and inhibition of topoisomerases.
| Study | Findings |
|---|---|
| Ahmad et al., 2014 | Benzothiazines exhibit anticancer activity against multiple cancer cell lines. |
| Badshah and Naeem, 2016 | Highlighted the potential of benzothiazines as chemotherapeutic agents. |
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the benzothiazine scaffold and evaluated their antibacterial activity against Staphylococcus aureus. The most active derivative showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
Case Study 2: Antifungal Activity Assessment
A comparative analysis was conducted on the antifungal efficacy of various thiazole-containing compounds against Candida albicans. The study revealed that certain derivatives exhibited potent antifungal activity, suggesting a mechanism involving cell membrane disruption .
Mechanism of Action
The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The benzotriazine and thiazole rings can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
| Compound Name | Core Structure | Substituents/R-Groups | Key Differences |
|---|---|---|---|
| 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide (Target) | Benzotriazinone + Thiazole | Propanamide linker | Reference compound for comparison |
| 2-(1,2-Benzothiazol-3-yl)-N-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide (15) | Benzothiazole + Thiazolidinone | 4-Methoxyphenyl, thiazolidinone | Benzothiazole replaces benzotriazinone |
| N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | Benzothiazolone + Thiazole | 4-Methylthiazole | Benzothiazolone core, methyl substitution |
| 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | Benzotriazinone + Thiazole | Acetamide linker, 4-phenylthiazole | Shorter linker (acetamide vs. propanamide) |
| N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | Benzothiazolone + Phenol | 4-Hydroxyphenyl, sulfone group | Sulfone modification, phenolic substituent |
Structural Insights :
- Benzotriazinone vs.
- Linker Length : The propanamide linker in the target compound may enhance conformational flexibility compared to acetamide analogs (), influencing binding kinetics .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on phenyl rings (e.g., compounds 16–18 in ) improve thermal stability (higher melting points) and synthetic yields (up to 97%) compared to electron-donating groups (e.g., -OCH₃, 43% yield) .
Observations :
- Yield Trends : Chlorophenyl-substituted derivatives (e.g., compound 18) exhibit higher yields (97%) than methoxy-substituted analogs (43%), suggesting steric and electronic factors influence reaction efficiency .
- Melting Points : Derivatives with halogen substituents (e.g., -Cl, -F) show elevated melting points (~185–188°C), correlating with increased crystallinity and stability .
- Toxicity Considerations : Phosphorodithioate esters like Azinphos-methyl () highlight that structural modifications (e.g., esterification) can confer hazardous properties, unlike the amide-based target compound .
Biological Activity
The compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide is part of the benzotriazine family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.33 g/mol. The structure features a benzotriazine core linked to a thiazole moiety, which may enhance its biological properties.
Biological Activities
Research indicates that benzotriazine derivatives exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi. For example, derivatives have been synthesized that demonstrate significant activity against E. coli and Staphylococcus aureus .
- Anticancer Properties : Benzotriazines have been implicated in inhibiting cancer cell growth. A study highlighted that certain derivatives can reduce the growth of HepG2 liver carcinoma cells . The mechanism often involves interaction with specific cellular receptors or pathways.
- Anti-inflammatory Effects : Some studies suggest that benzotriazine derivatives can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Binding : Molecular docking studies indicate strong binding affinities to various targets, including the vitamin D receptor and bacterial FabH enzyme .
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have shown the ability to alter ROS levels in cells, contributing to their anticancer effects.
Case Studies
A few notable studies provide insights into the biological activities of related compounds:
- Study on Antimicrobial Activity : A series of benzotriazine derivatives were tested for their antimicrobial efficacy against E. coli and S. aureus. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity .
- Anticancer Evaluation : In vitro assays demonstrated that certain benzotriazine derivatives could inhibit HepG2 cell proliferation with IC50 values in the low micromolar range. Further investigations into their mechanisms revealed that these compounds induced apoptosis in cancer cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Oxo-benzotriazinone) | Structure | Known for strong anticancer properties |
| N-(thiazolyl)benzotriazine | Structure | Enhanced antimicrobial activity |
| 4-Hydroxybenzotriazine | Structure | Exhibits anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
